In-Depth Technical Guide: Physical and Chemical Properties of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid
In-Depth Technical Guide: Physical and Chemical Properties of 6-Fluoro-2-hydroxy-3-methylbenzoic Acid
Executive Summary
The development of modern therapeutics heavily relies on the strategic incorporation of halogenated building blocks to modulate pharmacokinetics, lipophilicity, and target binding affinity. 6-Fluoro-2-hydroxy-3-methylbenzoic acid is a highly specialized, multi-substituted aromatic carboxylic acid that serves as a critical intermediate in organic synthesis and drug discovery[1]. By combining a fluorine atom, a phenolic hydroxyl group, and a methyl group on a benzoic acid scaffold, this compound presents a unique stereoelectronic profile. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and field-proven experimental protocols for its utilization.
Structural and Chemical Identity
The molecular architecture of 6-Fluoro-2-hydroxy-3-methylbenzoic acid is defined by a tetrasubstituted benzene ring. The spatial arrangement of these functional groups dictates its chemical behavior, particularly its acidity and reactivity in cross-coupling or derivatization reactions.
Table 1: Chemical Identity
| Parameter | Value / Description |
|---|---|
| IUPAC Name | 6-Fluoro-2-hydroxy-3-methylbenzoic acid |
| CAS Registry Number | 1783342-68-6[2] |
| Molecular Formula | C₈H₇FO₃[2] |
| Molecular Weight | 170.14 g/mol [2] |
| SMILES | CC1=CC=C(F)C(C(=O)O)=C1O |
| Structural Class | Fluorinated Salicylic Acid Derivative[1] |
Physicochemical Properties
Understanding the physical and chemical properties of this compound is essential for optimizing reaction conditions, purification methods, and formulation strategies. While empirical data for this specific isomer can vary based on purity, the values below are synthesized from structural analogs and predictive models standard in medicinal chemistry[3].
Table 2: Physicochemical Properties
| Property | Value / Characteristic |
|---|---|
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | ~140–160 °C (Based on isomeric analogs)[3] |
| Solubility | Soluble in polar aprotic solvents (DMSO, DMF), alcohols; sparingly soluble in water[1] |
| Predicted pKa (COOH) | ~2.0 – 2.5 (Highly acidic due to -I effect of Fluorine) |
| Predicted pKa (OH) | ~10.5 – 11.0 |
| Hydrogen Bonding | Strong intramolecular H-bond between C2-OH and C1-COOH |
Mechanistic Chemistry & Reactivity
The reactivity of 6-Fluoro-2-hydroxy-3-methylbenzoic acid is governed by the competing and synergistic electronic effects of its substituents. As a Senior Application Scientist, it is crucial to understand the causality behind its chemical behavior to design effective synthetic routes.
-
The C6-Fluorine Effect: Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I effect). Positioned ortho to the carboxylic acid, it significantly increases the acidity of the C1 carboxyl group compared to an unsubstituted benzoic acid. In biological systems, this fluorine atom blocks metabolic oxidation at the C6 position, enhancing the half-life of derived pharmacophores[1].
-
The C2-Hydroxyl Effect: The phenolic hydroxyl group engages in a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid. This stabilizes the conjugate base (carboxylate anion), further lowering the pKa. It also acts as a strong electron-donating group (+M effect) to the aromatic ring, directing electrophilic aromatic substitution to the para position (C5).
-
The C3-Methyl Effect: The methyl group provides steric bulk and a weak inductive electron-donating effect (+I effect). Its primary role is to restrict the rotational freedom of adjacent functional groups and block the C3 position from unwanted side reactions during complex syntheses.
Fig 1. Key derivatization pathways of 6-Fluoro-2-hydroxy-3-methylbenzoic acid.
Experimental Protocols: Self-Validating Amidation Workflow
When utilizing 6-Fluoro-2-hydroxy-3-methylbenzoic acid as a building block for active pharmaceutical ingredients (APIs), standard coupling conditions often fail due to the severe steric hindrance imparted by the di-ortho substitution (C2-OH and C6-F). The following protocol outlines a highly efficient, self-validating amidation workflow.
Step-by-Step Methodology
Step 1: Carboxylic Acid Activation
-
Procedure: Dissolve 6-Fluoro-2-hydroxy-3-methylbenzoic acid (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes.
-
Causality: Standard carbodiimide coupling agents (e.g., EDC/NHS) are kinetically slow here due to the steric shielding of the carboxylate. HATU generates a highly reactive HOAt ester, which possesses a smaller steric profile and superior leaving group kinetics, effectively overcoming the activation barrier.
Step 2: Nucleophilic Amine Addition
-
Procedure: Add the desired primary or secondary amine (1.1 eq) dropwise to the activated mixture. Stir for 2–4 hours at room temperature. Monitor reaction completion via TLC (Hexanes/EtOAc 1:1).
-
Causality: The slight excess of amine ensures complete conversion of the HOAt ester, preventing the formation of unreactive hydrolysis byproducts.
Step 3: Quenching and Liquid-Liquid Extraction
-
Procedure: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: NH₄Cl mildly neutralizes the excess DIPEA without protonating the newly formed amide, ensuring the product partitions effectively into the organic phase.
Analytical Validation System
To ensure scientific integrity, the resulting derivative must be verified using orthogonal analytical techniques.
Fig 2. Self-validating analytical workflow for structural confirmation.
-
LC-MS (ESI-): Given the acidic nature of the phenolic hydroxyl, negative electrospray ionization (ESI-) is highly effective. For the parent acid, expect a strong [M−H]− peak at m/z 169.1. For the amide derivative, positive mode (ESI+) is typically monitored for the [M+H]+ ion.
-
¹H NMR (DMSO-d₆): The structural identity is definitively confirmed by the aromatic splitting pattern. The C5 proton will exhibit a large doublet-of-doublets due to ortho-coupling with the C4 proton ( 3JHH≈8 Hz) and ortho-coupling with the C6 fluorine ( 3JHF≈8−10 Hz). The C2 hydroxyl proton will appear highly deshielded (>10 ppm) due to intramolecular hydrogen bonding.
Applications in Drug Development
The strategic placement of the fluorine atom in 6-Fluoro-2-hydroxy-3-methylbenzoic acid makes it a privileged scaffold in medicinal chemistry[1]. Fluorine substitution modulates the pKa of adjacent functional groups, enhancing membrane permeability and oral bioavailability. Furthermore, the strong C-F bond resists cytochrome P450-mediated oxidative metabolism, a common failure point for non-fluorinated aromatic drugs. This compound is frequently utilized as a starting material for synthesizing novel kinase inhibitors, anti-inflammatory agents, and advanced agrochemicals[4].
References
-
ChemSrc. "3-(3-Pyrrolidinyl)-5-isothiazolamine | CAS#:1129295-78-8 | Chemsrc" (Indexes synthetic routes and structural data for CAS 1783342-68-6). Source: ChemSrc URL:[Link]
